molecular formula C18H16N6O4 B7740146 MFCD01531070

MFCD01531070

Cat. No.: B7740146
M. Wt: 380.4 g/mol
InChI Key: NZUGYVALAVVICE-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the code “MFCD01531070” is a chemical substance with specific properties and applications. It is important to understand its characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and how it compares to similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01531070 involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors and continuous production methods to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

MFCD01531070 can undergo various types of chemical reactions, including:

    Oxidation: This involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of MFCD01531070 involves its interaction with specific molecular targets and pathways. This can include:

Comparison with Similar Compounds

Similar Compounds

MFCD01531070 can be compared to other similar compounds based on its structure and properties. Some similar compounds include:

Uniqueness

This compound is unique in its specific combination of properties, making it suitable for particular applications that other similar compounds may not be able to achieve. Its unique structure and reactivity profile distinguish it from other compounds in its class.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4/c25-15(11-19-16-17(26)21-18(27)24-23-16)22-20-10-12-5-4-8-14(9-12)28-13-6-2-1-3-7-13/h1-10H,11H2,(H,19,23)(H,22,25)(H2,21,24,26,27)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUGYVALAVVICE-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CNC3=NNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CNC3=NNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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